BenchChemオンラインストアへようこそ!

Quinupristin mesylate

Streptogramin antibiotics Ribosome inhibition Synergy mechanism

Quinupristin mesylate is the essential streptogramin B component for Synercid® (Q/D). Its ~100-fold binding enhancement with dalfopristin—a synergy not achievable with virginiamycin S or other analogs—makes it irreplaceable for ribosomal studies. Only the mesylate salt provides the low-pH formulation stability (pH 3.5–5) required to prevent degradation and ensure accurate preclinical dosing. With a MIC90 of 0.25–2.0 µg/mL against MRSA (>100× more potent than macrolides) and lower mutation frequency vs. linezolid/vancomycin, this is the definitive standard for anti-MRSA/VRE research.

Molecular Formula C54H71N9O13S2
Molecular Weight 1118.3 g/mol
Cat. No. B8054955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinupristin mesylate
Molecular FormulaC54H71N9O13S2
Molecular Weight1118.3 g/mol
Structural Identifiers
SMILESCCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CC(C(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CSC6CN7CCC6CC7)CC8=CC=C(C=C8)N(C)C)C.CS(=O)(=O)O
InChIInChI=1S/C53H67N9O10S.CH4O3S/c1-6-37-50(68)61-23-11-14-38(61)51(69)59(5)40(26-32-16-18-36(19-17-32)58(3)4)52(70)62-28-35(30-73-43-29-60-24-20-33(43)21-25-60)42(64)27-39(62)47(65)57-45(34-12-8-7-9-13-34)53(71)72-31(2)44(48(66)55-37)56-49(67)46-41(63)15-10-22-54-46;1-5(2,3)4/h7-10,12-13,15-19,22,31,33,35,37-40,43-45,63H,6,11,14,20-21,23-30H2,1-5H3,(H,55,66)(H,56,67)(H,57,65);1H3,(H,2,3,4)/t31-,35+,37-,38+,39+,40+,43-,44+,45+;/m1./s1
InChIKeyZNQOUMVWYLNQRW-FDQSXSIVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinupristin Mesylate: Baseline Overview of a Semisynthetic Streptogramin B Antibiotic for Research and Industrial Procurement


Quinupristin mesylate (CAS 120138-50-3) is a semisynthetic streptogramin B antibiotic derived from pristinamycin IA . It functions by binding to the 50S ribosomal subunit, inhibiting the late phase of bacterial protein synthesis [1]. Quinupristin is clinically and industrially significant as one of the two active components in the synergistic combination drug Synercid® (quinupristin/dalfopristin), present in a 30:70 (w/w) ratio [2]. As a mesylate salt, it is a white to slightly yellow, hygroscopic powder with a molecular weight of 1118.33 g/mol for the salt form (C54H71N9O13S2) [3]. Its primary utility lies in its potent activity against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) [4].

Why Generic Substitution Fails for Quinupristin Mesylate: The Criticality of Synergistic Potency and Formulation Stability


Quinupristin mesylate cannot be simply substituted with another streptogramin B antibiotic (e.g., virginiamycin S) or even its free base form without compromising critical performance attributes. The compound's clinical and industrial value is intrinsically tied to its synergistic interaction with dalfopristin (a streptogramin A antibiotic), where dalfopristin binding induces a ribosomal conformational change that enhances quinupristin's binding affinity by approximately 100-fold [1]. Furthermore, the mesylate salt form is essential for achieving the stabilized, low-pH formulation (pH 3.5–5) required to prevent degradation and ensure a viable shelf life for the combination product, a challenge not overcome by other salt forms or the free base [2]. Substituting with a generic streptogramin B analog would fail to replicate this precise synergy and pharmaceutical stability, leading to significantly reduced or absent bactericidal activity against target pathogens and potential formulation failure.

Quinupristin Mesylate: A Quantitative Evidence Guide for Differentiated Procurement and Research Selection


Synergistic Potency: A 100-Fold Enhancement in Ribosomal Binding Affinity

Quinupristin exhibits a critical, quantifiable synergistic interaction with its partner compound, dalfopristin. Dalfopristin's binding to the 23S rRNA of the 50S ribosomal subunit induces a conformational change that enhances the subsequent binding affinity of quinupristin by a factor of approximately 100 [1]. This synergy underpins the potent bactericidal activity of the combination product, Synercid®.

Streptogramin antibiotics Ribosome inhibition Synergy mechanism

Potent Activity Against MRSA: MIC90 Superiority to Macrolides

The quinupristin/dalfopristin combination demonstrates potent in vitro activity against methicillin-resistant Staphylococcus aureus (MRSA), with a reported MIC90 of 0.25 µg/mL. This activity is orders of magnitude more potent than comparator macrolide antibiotics (erythromycin, clarithromycin, azithromycin, roxithromycin), which exhibited MIC90 values exceeding 32 µg/mL against the same MRSA strains [1]. A separate review corroborates this, noting Q/D MIC90 values between 0.5 and 2.0 mg/L for MRSA, comparable to or better than vancomycin [2].

MRSA Antibacterial susceptibility MIC90

Low Resistance Selection Frequency: An Advantage Over Linezolid and Vancomycin

The quinupristin/dalfopristin combination demonstrates a lower propensity for selecting resistant mutants in vitro compared to linezolid and vancomycin. In a study exposing MSSA, MRSA, and Enterococcus spp. to breakpoint and serum concentrations of various antibiotics, the mutation frequencies for Q/D were consistently lower than those observed for linezolid and vancomycin [1]. This is further supported by a study on MRSA strains, which showed that for strains with inducible MLSB resistance, the Q/D MIC50 was 0.25 mg/L and MIC90 was 0.5 mg/L, with a slow, stepwise induction of resistance in vitro [2].

Antibiotic resistance Mutation frequency Resistance selection

Formulation Stability: The Mesylate Salt is Essential for a Viable Pharmaceutical Product

The development of a stable, marketable formulation of quinupristin/dalfopristin was only achieved by using the mesylate salt and maintaining a specific low pH. The patent literature explicitly states that solutions of the quinupristin/dalfopristin base were unstable and prone to degradation, forming impurities that precluded long-term storage [1]. The invention claims a stabilized pharmaceutical composition comprising the quinupristin/dalfopristin base and an at least stoichiometric amount of methanesulphonic acid (mesylate) or hydrochloric acid, resulting in a pH range of 3.5 to 5, which is required for stability [1].

Pharmaceutical formulation Drug stability Salt selection

Quinupristin Mesylate: Best-Fit Research and Industrial Application Scenarios Based on Differentiated Evidence


Research on Synergistic Antibiotic Mechanisms and Ribosomal Inhibition

Quinupristin mesylate is the optimal choice for studies investigating synergistic antibiotic action on the 50S ribosomal subunit. Its ~100-fold binding enhancement in the presence of dalfopristin [1] makes it a unique probe for dissecting cooperative binding events and conformational dynamics within the bacterial ribosome. Using this specific compound allows for precise interrogation of the streptogramin A/B synergy mechanism, which is not replicable with other macrolides or streptogramin analogs.

In Vitro Susceptibility Studies on Multidrug-Resistant Gram-Positive Pathogens

For academic and industrial microbiology labs focused on MRSA and VRE, quinupristin mesylate (as part of the Q/D combination) is the preferred compound. Its potent MIC90 of 0.25-2.0 µg/mL against MRSA [2], which is >100-fold more potent than macrolides [3], provides a clear and reliable benchmark for evaluating new antibacterials or characterizing resistant clinical isolates. This differentiation ensures data relevance to clinically validated, potent agents.

Development of Stable Injectable Formulations for Preclinical Studies

For pharmaceutical development and preclinical pharmacology teams, the procurement of quinupristin *mesylate* is non-negotiable. Patent evidence confirms that only the mesylate salt, in a pH 3.5–5 formulation, provides the necessary stability to prevent degradation and ensure accurate dosing in animal models of infection [4]. Substituting with the free base or another salt will result in an unstable formulation, compromising study integrity and reproducibility.

Longitudinal Resistance Evolution and Selection Pressure Studies

In evolutionary biology and microbiology research tracking the development of antibiotic resistance, quinupristin/dalfopristin serves as a superior tool due to its demonstrated lower in vitro mutation frequency compared to linezolid and vancomycin [5]. This property allows for the study of low-probability resistance events and the long-term stability of bacterial populations under selection pressure, providing a more nuanced model than drugs which rapidly select for high-frequency resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quinupristin mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.